molecular formula C19H24N2O3 B2544029 5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 946258-86-2

5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2544029
CAS No.: 946258-86-2
M. Wt: 328.412
InChI Key: TWHNQIWOJFIUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3,5-di-tert-butylbenzaldehyde with barbituric acid. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the enzyme’s function. The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and other critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(3,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(3,5-dimethylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

Compared to similar compounds, 5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of bulky tert-butyl groups, which can influence its steric and electronic properties. These modifications can enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(3,5-ditert-butylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-18(2,3)12-7-11(8-13(10-12)19(4,5)6)9-14-15(22)20-17(24)21-16(14)23/h7-10H,1-6H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHNQIWOJFIUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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